molecular formula C11H20O2 B13766130 2-Methylheptyl acrylate CAS No. 67952-49-2

2-Methylheptyl acrylate

Cat. No.: B13766130
CAS No.: 67952-49-2
M. Wt: 184.27 g/mol
InChI Key: IJGPXKDCRJMTQS-UHFFFAOYSA-N
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Description

2-Methylheptyl acrylate is an organic compound with the molecular formula C11H20O2. It is an ester derived from acrylic acid and 2-methylheptanol. This compound is primarily used in the production of polymers and copolymers, which are essential in various industrial applications such as adhesives, coatings, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylheptyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction scheme is as follows:

Acrylic Acid+2-Methylheptanol2-Methylheptyl Acrylate+Water\text{Acrylic Acid} + \text{2-Methylheptanol} \rightarrow \text{this compound} + \text{Water} Acrylic Acid+2-Methylheptanol→2-Methylheptyl Acrylate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of distillation techniques helps in purifying the ester by removing any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylheptyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of free radical initiators to form poly(this compound).

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methylheptanol.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

    Free Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.

    Acid/Base Catalysts: For hydrolysis reactions.

    Nucleophiles: For addition reactions.

Major Products

    Poly(this compound): From polymerization.

    Acrylic Acid and 2-Methylheptanol: From hydrolysis.

Scientific Research Applications

2-Methylheptyl acrylate is widely used in scientific research due to its versatility:

Mechanism of Action

At the molecular level, 2-Methylheptyl acrylate participates in free radical polymerization, where the double bond in its structure reacts with other monomers to form long chains of polymers. This process involves the initiation, propagation, and termination steps typical of free radical polymerization. The resulting polymeric materials exhibit enhanced mechanical and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl Acrylate (2-EHA)
  • n-Butyl Acrylate (BA)
  • Isooctyl Acrylate

Uniqueness

2-Methylheptyl acrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to 2-Ethylhexyl Acrylate and n-Butyl Acrylate, this compound provides better weatherability and enhanced scrub resistance in coatings. Its polymers also exhibit superior flexibility and adhesion properties, making it a preferred choice in high-performance applications .

Properties

CAS No.

67952-49-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-methylheptyl prop-2-enoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3

InChI Key

IJGPXKDCRJMTQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)COC(=O)C=C

Origin of Product

United States

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